molecular formula C16H20N4OS B5133157 N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide

货号 B5133157
分子量: 316.4 g/mol
InChI 键: TVRRQKQEILFLNC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide, also known as SBI-0637142, is a small molecule inhibitor of the protein kinase CK1 epsilon. CK1 epsilon is a serine/threonine kinase that regulates various cellular processes including circadian rhythm, Wnt signaling, and DNA damage response. SBI-0637142 has shown potential as a therapeutic agent for various diseases including cancer, inflammation, and neurodegenerative disorders.

作用机制

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide specifically targets CK1 epsilon, which is involved in various cellular processes. CK1 epsilon regulates the stability and activity of various proteins including PERIOD, a key component of the circadian clock, and beta-catenin, a key component of the Wnt signaling pathway. N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide inhibits CK1 epsilon activity, leading to downstream effects on these pathways and ultimately resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide has been shown to have various biochemical and physiological effects in preclinical models. In cancer cell lines, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide inhibits cell growth and induces cell death via apoptosis. In animal models of inflammation, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide reduces cytokine production and suppresses immune cell activation. In animal models of neurodegenerative disorders, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide reduces beta-amyloid plaque formation and improves cognitive function.

实验室实验的优点和局限性

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. Additionally, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide has shown promising results in various preclinical models, indicating its potential as a therapeutic agent. However, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide also has limitations. Its mechanism of action is not fully understood, and its specificity for CK1 epsilon may lead to off-target effects. Furthermore, its efficacy and safety in humans have not been fully evaluated.

未来方向

There are several future directions for research on N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide. Further studies are needed to fully understand its mechanism of action and specificity for CK1 epsilon. Additionally, studies in human subjects are needed to evaluate its safety and efficacy as a therapeutic agent. Furthermore, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide could be modified to improve its pharmacokinetic properties and reduce off-target effects. Finally, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide could be studied in combination with other therapeutic agents to enhance its efficacy and reduce the development of resistance.

合成方法

The synthesis of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide involves several steps, starting with the reaction of 2-chloro-4-(ethylthio)pyrimidine with 2-aminothiazole to form 2-(4-ethylthiazol-2-yl)pyrimidine-4-amine. This compound is then reacted with 6-bromonicotinoyl chloride to form 6-(2-(4-ethylthiazol-2-yl)pyrimidin-4-yl)nicotinamide. Finally, the pyrrolidine ring is introduced via a reductive amination reaction with pyrrolidine and sodium cyanoborohydride.

科学研究应用

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide has been studied extensively in various preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and neuroinflammation. Furthermore, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide has shown potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

属性

IUPAC Name

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-2-13-11-22-15(19-13)10-18-16(21)12-5-6-14(17-9-12)20-7-3-4-8-20/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRRQKQEILFLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。